molecular formula C16H17NO3S B7577205 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid

3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid

Cat. No. B7577205
M. Wt: 303.4 g/mol
InChI Key: KWFLKHJBTYRXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid, also known as DMTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid selectively inhibits the COX-2 enzyme, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects:
3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid has been shown to possess anti-inflammatory, analgesic, and anticancer properties. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases such as arthritis and colitis. 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications and has been shown to possess anti-inflammatory, analgesic, and anticancer properties. However, there are also some limitations to using 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid has not yet been approved for clinical use, so its potential therapeutic applications are still being explored.

Future Directions

There are several future directions for the study of 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid. One potential direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis and colitis. Another potential direction is to investigate its potential as a treatment for cancer. 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to establish the long-term safety and efficacy of 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid and to determine its optimal dosage and administration route.

Synthesis Methods

3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid can be synthesized by reacting 2,5-dimethyl-3-thiophenecarboxylic acid with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields a white crystalline solid with a high purity.

Scientific Research Applications

3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid has also been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are known to cause pain and inflammation.

properties

IUPAC Name

3-[2-[(2,5-dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-10-8-14(11(2)21-10)15(18)17-7-6-12-4-3-5-13(9-12)16(19)20/h3-5,8-9H,6-7H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFLKHJBTYRXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid

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